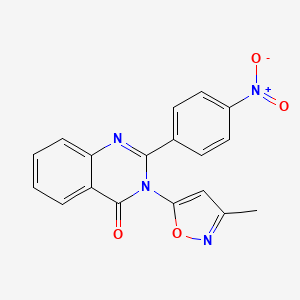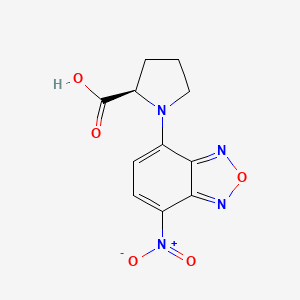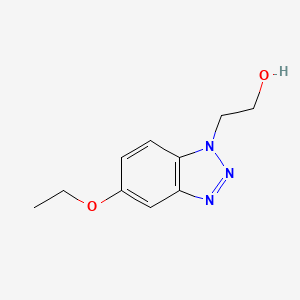![molecular formula C6H6N2O B12916210 2H-pyrrolo[1,2-e][1,2,5]oxadiazine CAS No. 43090-03-5](/img/structure/B12916210.png)
2H-pyrrolo[1,2-e][1,2,5]oxadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-pyrrolo[1,2-e][1,2,5]oxadiazine is a heterocyclic compound with a molecular formula of C6H6N2O and a molecular weight of 122.12 g/mol . This compound features a fused ring system that includes both pyrrole and oxadiazine rings, making it an interesting subject for chemical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyrrolo[1,2-e][1,2,5]oxadiazine can be achieved through various synthetic routes. One common method involves the cyclization of α-acylamino ketones under the action of N,N-diethylaminosulfur trifluoride . Another approach includes the tandem recyclization reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolates in the presence of hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, which are essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2H-pyrrolo[1,2-e][1,2,5]oxadiazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
2H-pyrrolo[1,2-e][1,2,5]oxadiazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2H-pyrrolo[1,2-e][1,2,5]oxadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazines: These compounds also contain an oxadiazine ring but differ in the position of the nitrogen atoms.
3,6-Dihydro-2H-1,2-oxazines: These compounds have a similar ring structure but include an additional oxygen atom.
Uniqueness
2H-pyrrolo[1,2-e][1,2,5]oxadiazine is unique due to its fused ring system, which combines the properties of both pyrrole and oxadiazine rings. This structural feature contributes to its diverse chemical reactivity and wide range of applications in scientific research.
Eigenschaften
CAS-Nummer |
43090-03-5 |
|---|---|
Molekularformel |
C6H6N2O |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
2H-pyrrolo[1,2-e][1,2,5]oxadiazine |
InChI |
InChI=1S/C6H6N2O/c1-2-6-8(4-1)5-3-7-9-6/h1-5,7H |
InChI-Schlüssel |
GNRWDHMHIBBVJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=CNOC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate](/img/structure/B12916137.png)










